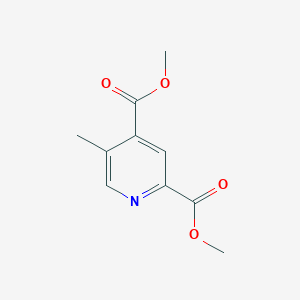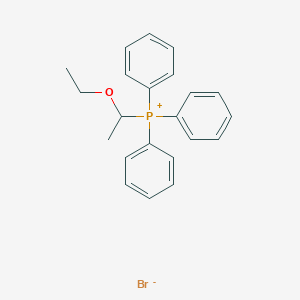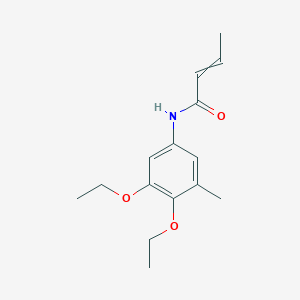
N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide: is an organic compound belonging to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a double bond
Vorbereitungsmethoden
The synthesis of N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide can be achieved through several methods. One common approach involves the oxidative desaturation of amides . This method typically employs transition-metal catalysis or electrophilic activation to achieve the desired transformation . For instance, the combination of LiHMDS and triflic anhydride has been reported as an effective method for the direct N-dehydrogenation of amides to enamides .
Analyse Chemischer Reaktionen
N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as or .
Reduction: Common reducing agents like or can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, often using alkyl halides or aryl halides as reagents
Wissenschaftliche Forschungsanwendungen
N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: .
Wirkmechanismus
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide involves its interaction with specific molecular targets. The compound’s amide group and conjugated double bond allow it to participate in various biochemical pathways. It can act as an enzyme inhibitor or receptor modulator , influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
N-(3,4-Diethoxy-5-methylphenyl)but-2-enamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.
Crotamiton: A compound used for its antipruritic and scabicidal properties.
Osimertinib: A medication used to treat non-small-cell lung carcinomas.
These compounds share structural similarities but differ in their specific applications and biological activities.
Eigenschaften
CAS-Nummer |
90257-20-8 |
|---|---|
Molekularformel |
C15H21NO3 |
Molekulargewicht |
263.33 g/mol |
IUPAC-Name |
N-(3,4-diethoxy-5-methylphenyl)but-2-enamide |
InChI |
InChI=1S/C15H21NO3/c1-5-8-14(17)16-12-9-11(4)15(19-7-3)13(10-12)18-6-2/h5,8-10H,6-7H2,1-4H3,(H,16,17) |
InChI-Schlüssel |
PSRLRNUPRULWAS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)C=CC)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


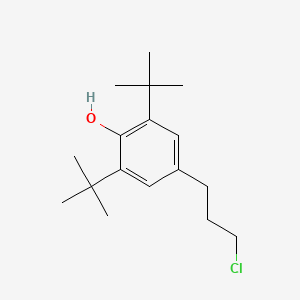
![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
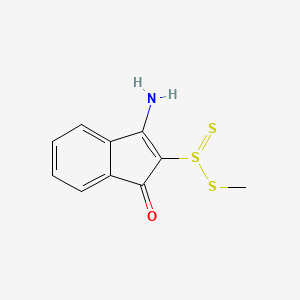
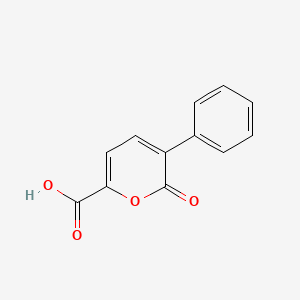

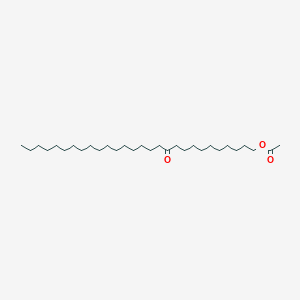
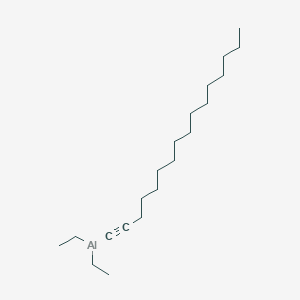
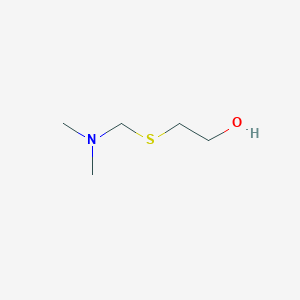

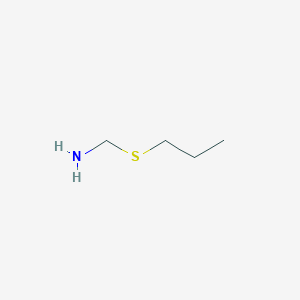

![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)
